(3,5-Difluorophenyl)hydrazine
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Overview
Description
(3,5-Difluorophenyl)hydrazine is a chemical compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydrazine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Difluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3,5-difluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the hydrazine group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluorophenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or diazenes.
Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Azobenzenes or diazenes.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- (3,5-Dichlorophenyl)hydrazine
- (3,5-Dibromophenyl)hydrazine
- (3,5-Dimethylphenyl)hydrazine
Comparison: (3,5-Difluorophenyl)hydrazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkylated phenylhydrazines. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design and development .
Biological Activity
(3,5-Difluorophenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a phenyl ring with two fluorine substituents at the 3 and 5 positions. This specific arrangement enhances its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various hydrazone derivatives, it was found that compounds similar to this compound demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 125 μg/mL, indicating their potential as antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. A recent investigation into hydrazone derivatives showed that certain compounds exhibited strong antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 4 to 17 μM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is thought to be mediated by its ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and disruption of cellular processes . Molecular docking studies have indicated strong binding affinity at active sites of target enzymes, suggesting a promising pathway for drug development .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of hydrazone derivatives including this compound were tested against standard microbial strains. The results indicated that these compounds inhibited microbial growth significantly compared to control groups. The study utilized the XTT assay for quantifying cell viability and proliferation .
Study 2: Anticancer Activity
Another study focused on the synthesis and evaluation of hydrazone derivatives for their anticancer properties. The derivatives were tested against several cancer cell lines using the MTT assay. Results showed that this compound analogs had a marked effect on cell viability, with some derivatives achieving IC50 values as low as 6.7 nM against breast cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many hydrazone derivatives exhibit similar biological activities, the presence of fluorine substituents in this compound enhances its potency and selectivity. Below is a summary table comparing various hydrazone derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 in μM) | Mechanism of Action |
---|---|---|---|
This compound | Moderate | 4-17 | Enzyme inhibition |
(2,4-Dichloro-3,5-difluorophenyl)hydrazine | High | 10-20 | Apoptosis induction |
(2,4,6-Trichlorophenyl)hydrazine | Low | 15-25 | Reactive oxygen species generation |
Properties
IUPAC Name |
(3,5-difluorophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTOVLQLTOEWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134993-88-7 |
Source
|
Record name | (3,5-difluorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.